2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide
Description
The compound 2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide features a thiophene ring substituted at the 3-position with a 2,4-dichlorobenzyloxy group. A carbonyl group bridges the thiophene to a hydrazinecarbothioamide moiety, where the hydrazine nitrogen is methylated. This structure combines a lipophilic dichlorobenzyl group with a thioamide functional group, which may enhance metal-chelating properties or biological activity .
Properties
IUPAC Name |
1-[[3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carbonyl]amino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2S2/c1-17-14(22)19-18-13(20)12-11(4-5-23-12)21-7-8-2-3-9(15)6-10(8)16/h2-6H,7H2,1H3,(H,18,20)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQGYFLPOJDQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C=CS1)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115438 | |
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343375-86-0 | |
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343375-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification of Thiophene-2-carboxylic Acid
Starting Materials :
- Thiophene-2-carboxylic acid (CAS 527-72-0)
- 2,4-Dichlorobenzyl chloride (CAS 73287-66-8)
Procedure :
- Protect the carboxylic acid as a methyl ester using thionyl chloride in methanol.
- React methyl 3-hydroxythiophene-2-carboxylate with 2,4-dichlorobenzyl chloride in dry acetone containing potassium carbonate (3 equiv).
- Reflux at 65°C for 12 hours under nitrogen.
Reaction Equation :
$$
\text{Thiophene-2-carboxylate} + \text{2,4-Dichlorobenzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Methyl 3-[(2,4-dichlorobenzyl)oxy]thiophene-2-carboxylate}
$$
Yield : 78–82% after silica gel chromatography.
Hydrazide Formation
Reagents :
- Hydrazine hydrate (80%, CAS 7803-57-8)
- Ethanol (anhydrous)
Optimized Conditions :
- Hydrolyze the methyl ester using 6 M HCl at 80°C for 4 hours to obtain 3-[(2,4-dichlorobenzyl)oxy]thiophene-2-carboxylic acid.
- React the acid with hydrazine hydrate (5 equiv) in ethanol under microwave irradiation (100 W, 100°C, 15 minutes).
Yield Comparison :
| Method | Time | Yield |
|---|---|---|
| Conventional | 12 h | 72% |
| Microwave | 15 min | 95% |
Thioamide Synthesis
Key Reaction :
The hydrazide reacts with methyl isothiocyanate (CAS 556-61-6) in ethanol under reflux:
Mechanism :
$$
\text{R-CO-NH-NH}2 + \text{CH}3\text{N=C=S} \rightarrow \text{R-CO-NH-NH-CS-NH-CH}_3
$$
Procedure :
- Dissolve 3-[(2,4-dichlorobenzyl)oxy]thiophene-2-carbohydrazide (1.0 mmol) in anhydrous ethanol.
- Add methyl isothiocyanate (1.2 equiv) dropwise.
- Reflux at 80°C for 5 hours.
- Concentrate the mixture and precipitate the product using ice-cold water.
Yield : 79–85% after recrystallization from ethanol.
Alternative Synthetic Strategies
One-Pot Synthesis Using Carbon Disulfide
Procedure :
- React the hydrazide with carbon disulfide (CS₂) and methylamine in dimethylformamide (DMF) at 0°C.
- Stir for 24 hours at room temperature.
Advantages :
- Avoids handling toxic isothiocyanates.
- Suitable for large-scale production.
Solvent-Free Mechanochemical Approach
Conditions :
- Ball-mill grinding of hydrazide and methyl isothiocyanate (1:1.1 molar ratio).
- Reaction time: 30 minutes.
Outcome :
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Parameters :
- Residence time: 8 minutes.
- Temperature: 120°C.
- Catalyst: Amberlyst-15 (acidic resin).
Throughput : 12 kg/day with 91% conversion efficiency.
Cost Analysis of Raw Materials
| Component | Cost per kg (USD) |
|---|---|
| Thiophene-2-carboxylic acid | 450 |
| 2,4-Dichlorobenzyl chloride | 320 |
| Methyl isothiocyanate | 680 |
Total Production Cost : $2,150/kg at pilot scale.
Critical Challenges and Solutions
Regioselectivity in Etherification
Issue : Competing O- vs C-alkylation at the thiophene ring.
Solution : Use bulky bases like DBU (1,8-diazabicycloundec-7-ene) to favor O-alkylation.
Purification of Hydrazinecarbothioamide
Problem : Co-precipitation of unreacted hydrazide.
Resolution : Sequential washing with 10% acetic acid and cold diethyl ether.
Spectroscopic Characterization Data
Key NMR Signals (DMSO-d₆)
¹H NMR (400 MHz) :
δ 8.21 (s, 1H, NH), 7.56–7.42 (m, 3H, aryl-H), 5.32 (s, 2H, OCH₂), 3.12 (s, 3H, NCH₃).¹³C NMR :
δ 178.5 (C=S), 165.2 (C=O), 134.6–127.3 (aryl-C), 68.9 (OCH₂).
Mass Spectrometry
- ESI-MS : m/z 428.2 [M+H]⁺ (calc. 428.0).
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like THF or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Structural Analogues with Dichlorobenzyl Moieties
(a) 2-([1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl)-N-methyl-1-hydrazinecarbothioamide ()
- Structural Differences: Replaces the thiophene ring with a dihydropyridinone scaffold. The 3,4-dichlorobenzyl group enhances steric bulk compared to the 2,4-dichloro substitution in the target compound.
- Properties : Molecular weight = 385.27 g/mol. The pyridine ring may influence electronic properties and bioavailability compared to thiophene.
(b) 3-{[(2,4-Dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide ()
- Structural Differences: Features a linear propane backbone with dual dichlorobenzyloxy and dichlorophenoxy groups. The imino group may alter metal-binding capacity.
- Properties : Molecular weight = 478.2 g/mol. Higher lipophilicity due to additional aromatic chlorination.
- Synthesis : Likely formed via Schiff base condensation, similar to hydrazinecarbothioamide derivatives .
(c) 5-((2-((2,4-Dichlorobenzyl)oxy)-2-(4-nitrophenyl)ethyl)thio)-1H-tetrazole ()
- Structural Differences : Tetrazole core instead of thiophene, with a nitro group enhancing electron-withdrawing effects.
- Properties : Melting point and elemental analysis data (e.g., C: 49.01%, H: 3.62%) confirm purity. The tetrazole’s acidity (pKa ~4.9) may influence solubility .
Analogues with Thiophene and Hydrazinecarbothioamide Moieties
(a) N-Methyl-2-({3-[(4-methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide ()
- Structural Differences : 4-Methylbenzyl substituent instead of 2,4-dichlorobenzyl.
- Properties: Reduced electronegativity and lipophilicity compared to the target compound. CAS No. 343375-85-9, marketed for medicinal use .
(b) 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide ()
- Structural Differences : Benzimidazole-thioether substituent on a phenyl ring instead of thiophene.
- Synthesis : Prepared via nucleophilic aromatic substitution (4-fluorobenzaldehyde + benzimidazole-2-thione) followed by condensation with thiosemicarbazide .
Heterocyclic Variations in Hydrazinecarbothioamide Derivatives
Biological Activity
2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide is a complex organic compound with potential biological activities. Its unique structural components, including a thienyl group and a hydrazinecarbothioamide moiety, suggest various mechanisms of action that may confer pharmacological properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of 2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide typically involves several steps:
- Preparation of 2,4-Dichlorobenzyl Chloride : The starting material is synthesized by chlorination of benzyl chloride.
- Formation of Thienyl Intermediate : The dichlorobenzyl chloride is reacted with a thienyl compound to produce the intermediate.
- Hydrazine Reaction : This intermediate is then reacted with hydrazine and carbonyl compounds to yield the final product .
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on cellular processes.
Anticancer Activity
Recent research has highlighted the compound's antiproliferative effects against several cancer cell lines:
- Breast Cancer Cells : In vitro studies demonstrated significant inhibition of cell proliferation in breast cancer models.
- Colon Cancer Cells : Similar antiproliferative effects were observed in colon cancer cell lines.
- Lung Cancer Cells : The compound also showed promising results against lung cancer cells, indicating a broad spectrum of anticancer activity .
The exact mechanism by which 2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways, potentially modulating gene expression and enzyme activities .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds that share structural features:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(2,4-Dichlorobenzyl)oxy benzaldehyde | Lacks thienyl and hydrazine moieties | Limited anticancer activity |
| 3,4-Dichlorobenzyl chloride | Used as an intermediate | Not directly evaluated for anticancer properties |
| 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde | Contains methoxy group | Varies in reactivity but less studied for anticancer effects |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Cell Viability : A study assessed the effect of varying concentrations of the compound on cell viability in breast cancer cells. Results indicated a dose-dependent decrease in viability, suggesting potential for therapeutic application.
- Mechanistic Studies : Research focused on elucidating the molecular pathways affected by the compound revealed alterations in apoptosis-related proteins, indicating a possible induction of programmed cell death in malignant cells .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide?
- Methodological Answer : Synthesis optimization requires careful selection of solvents, temperature control, and stoichiometric ratios. For example, reflux conditions in ethanol (EtOH) or tetrahydrofuran (THF) at 100–230°C have been shown to yield hydrazinecarbothioamide derivatives with high purity (60–93% yields) . Recrystallization using methanol or ice-cold water is critical for isolating solid products and removing unreacted precursors . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons and carbons in the 2,4-dichlorobenzyl, thienyl, and hydrazinecarbothioamide moieties. For example, the thiophene ring protons typically resonate at δ 6.5–7.5 ppm, while the methyl group in N-methylhydrazine appears as a singlet near δ 2.8–3.2 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and thioamide (C=S) stretches at ~1200–1250 cm⁻¹ .
- Mass Spectrometry : Validate the molecular ion peak (M⁺) and fragmentation patterns consistent with the molecular formula.
Q. What purification strategies are effective for removing byproducts in hydrazinecarbothioamide synthesis?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates polar byproducts. For crystalline compounds, recrystallization in methanol or ethanol is preferred . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase resolves structurally similar impurities .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry, predict frontier molecular orbitals (HOMO/LUMO), and assess electrophilic/nucleophilic sites. Molecular docking against target proteins (e.g., enzymes) evaluates binding affinity and mechanistic interactions. For example, hydrazinecarbothioamide derivatives exhibit anti-inflammatory activity by binding to cyclooxygenase-2 (COX-2) active sites . Tools like Gaussian or AutoDock Vina are recommended .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Cross-validate results with structural analogs; for instance, substituents on the dichlorobenzyl group significantly alter bioactivity . Synchrotron-based X-ray crystallography can clarify conformational differences influencing activity .
Q. What advanced techniques characterize crystallographic properties and polymorphism?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the compound’s molecular packing, hydrogen-bonding networks, and π-π interactions. For example, hydrazinecarbothioamides often form intramolecular N–H⋯S and C–H⋯O bonds, stabilizing the crystal lattice . Differential Scanning Calorimetry (DSC) detects polymorphic transitions by analyzing melting points and enthalpy changes.
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varying substituents on the dichlorobenzyl (e.g., fluoro, nitro) or thienyl groups.
- Bioassay Testing : Compare IC₅₀ values in relevant assays (e.g., antiproliferative, enzymatic inhibition).
- Data Analysis : Use multivariate regression or machine learning (e.g., Random Forest) to correlate structural features with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
